ent-Naxagolide Hydrochloride

Stereoselective pharmacology Enantiomeric potency Dopamine D2 receptor

Researchers using (+)-PHNO in D2/D3 receptor studies require a stereochemically matched negative control to distinguish receptor-mediated from nonspecific effects. Generic D2 agonists introduce uncontrolled pharmacologic variables that confound stereoselective interpretation. - Validated low-activity enantiomer: displays markedly reduced D2 agonism vs. (+)-PHNO (IC50 ~0.5 nM for prolactin inhibition), enabling clean baseline correction. - Essential reference for [11C]-(+)-PHNO PET studies: serves as chemically identical cold standard for competitive binding validation and metabolite identification. - Enantiomer-specific SAR baseline for naphthoxazine-derived D2/D3 ligand development; supports attribution of antiparkinsonian efficacy in MPTP/6-OHDA models to (+)-enantiomer activity.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
Cat. No. B12370688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Naxagolide Hydrochloride
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m0./s1
InChIKeyNNEACMQMRLNNIL-YYLIZZNMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Naxagolide Hydrochloride: Dopamine D2-Receptor Agonist for Antiparkinsonian Research and Receptor Characterization


ent-Naxagolide hydrochloride (CAS 100935-99-7), also known as (-)-PHNO or ent-MK-458, is the less active enantiomer of the naphthoxazine-derived dopamine receptor agonist naxagolide [1]. The compound exists as a dopamine D2-receptor agonist that was evaluated in the same development program as its enantiomeric counterpart, (+)-PHNO (naxagolide; MK-458; L-647339), which advanced to Phase II clinical trials for Parkinson's disease before discontinuation [2]. ent-Naxagolide hydrochloride is supplied as the hydrochloride salt (molecular weight 283.79; molecular formula C15H22ClNO2) with a melting point of 273–275°C and solubility in DMSO and methanol .

Why ent-Naxagolide Hydrochloride Cannot Be Substituted by Other Dopamine D2 Agonists in Receptor Pharmacology Studies


The dopamine D2-receptor agonist landscape encompasses compounds with profoundly divergent stereochemical, affinity, and selectivity profiles that preclude interchangeable use in experimental settings. While structurally related agonists such as naxagolide [(+)-PHNO], pramipexole, ropinirole, and rotigotine all target dopamine D2-family receptors, they exhibit marked differences in enantiomeric potency, D3/D2 selectivity ratios, and functional efficacy [1][2]. ent-Naxagolide hydrochloride specifically serves as the (-)-enantiomer of the naphthoxazine scaffold, displaying substantially reduced agonist activity compared with its (+)-counterpart [1]. This stereochemical distinction renders ent-naxagolide uniquely valuable as a negative control or comparator compound in studies requiring differentiation between receptor-mediated and non-specific effects, whereas substituting a generic D2 agonist would introduce uncontrolled pharmacologic variables that confound interpretation of stereoselective phenomena [3].

Quantitative Differentiation Evidence: ent-Naxagolide Hydrochloride Versus (+)-PHNO and Other Dopamine D2 Agonists


Stereochemical Configuration Determines Pharmacologic Activity: ent-Naxagolide as the Less Active (-)-Enantiomer of PHNO

ent-Naxagolide hydrochloride is the (-)-enantiomer of 4-propyl-9-hydroxynaphthoxazine (PHNO), whereas naxagolide (MK-458) is the (+)-enantiomer. Pharmacologic evaluation of both enantiomers demonstrated that dopaminergic agonist activity resides predominantly in the (+)-enantiomer, with the (-)-enantiomer displaying substantially reduced potency across multiple assay systems [1]. This stereoselective activity profile establishes ent-naxagolide as an essential control compound for studies requiring differentiation between specific D2-receptor-mediated effects and nonspecific or stereochemistry-independent phenomena.

Stereoselective pharmacology Enantiomeric potency Dopamine D2 receptor

D3/D2 Receptor Selectivity Differential: Naxagolide (+)-PHNO Demonstrates ~50-Fold D3 Preference In Vitro

The (+)-enantiomer naxagolide demonstrates approximately 50-fold selectivity for the dopamine D3 receptor over the dopamine D2 receptor in vitro, with reported Ki values of 0.16 nM at D3 and 8.5 nM at D2 [1]. In comparison, rotigotine exhibits approximately 19-fold D3/D2 selectivity (Ki: D3 = 0.71 nM; D2 = 13.5 nM) [2], and pramipexole shows approximately 7- to 10-fold D3 selectivity (Ki: D3 = 0.5 nM; D2 = 3.9 nM) [3]. The (-)-enantiomer ent-naxagolide exhibits substantially lower binding affinity across both receptor subtypes, consistent with its classification as the less active stereoisomer.

Dopamine D3 receptor D2/D3 selectivity Receptor binding affinity

In Vitro Functional Efficacy: (+)-PHNO Potently Inhibits Prolactin Release and cAMP Formation; (-)-PHNO Serves as Low-Activity Control

In cultured rat anterior pituitary cells, (+)-PHNO produced concentration-dependent inhibition of prolactin release with an IC50 of approximately 0.5 nM, achieving maximal suppression at 5 nM, and concomitantly inhibited cAMP formation [1]. The (-)-enantiomer (ent-naxagolide) displays markedly reduced efficacy in these same functional assays, providing a validated low-activity comparator that enables researchers to distinguish receptor-mediated effects from assay background or off-target activities [2]. This functional activity differential directly mirrors the stereoselective binding differences observed in radioligand displacement studies.

Functional assay Prolactin inhibition cAMP formation

In Vivo Antiparkinsonian Efficacy: (+)-PHNO Demonstrates Potent Motor Improvement; ent-Naxagolide as Pharmacologic Comparator

In MPTP-induced hemiparkinsonian monkeys, (+)-PHNO was identified as one of the most potent compounds among a panel of dopamine agonists with varying D1/D2 selectivities, demonstrating marked antiparkinsonian efficacy [1]. Clinical evaluation of MK-458 [(+)-PHNO] in Parkinson's disease patients demonstrated that a single 4 mg oral dose produced antiparkinsonian benefit equivalent to one tablet of Sinemet 25/250 mg (carbidopa/levodopa) [2]. In a double-blind, placebo-controlled 12-week monotherapy investigation in Parkinson's disease patients, (+)-PHNO (MK-458) was administered to nine patients with ten randomized to placebo, confirming its clinical antiparkinsonian activity [3]. The (-)-enantiomer ent-naxagolide, by contrast, lacks this level of in vivo efficacy, establishing its primary utility as a stereochemical control rather than a therapeutic candidate.

Parkinson's disease model MPTP primate Antiparkinsonian efficacy

PET Imaging Applications: (+)-PHNO as D3-Preferring Radiotracer; ent-Naxagolide as Cold Reference Standard

The (+)-enantiomer, radiolabeled as [11C]-(+)-PHNO, has been extensively characterized as a PET radiotracer with preferential in vivo affinity for dopamine D3 receptors over D2 receptors. Studies in rhesus monkey demonstrated that [11C]-(+)-PHNO exhibits approximately 20-fold higher in vivo affinity for D3 than for D2, and the tracer enables quantification of D3 receptor availability in the living human brain [1][2]. ent-Naxagolide hydrochloride serves as the non-radiolabeled ('cold') reference standard for this PET tracer, providing a chemically identical but non-radioactive compound essential for binding validation, metabolite identification, and quantitative autoradiography studies.

PET imaging Dopamine D3 receptor Radioligand

Validated Research Applications for ent-Naxagolide Hydrochloride Based on Quantitative Evidence


Stereoselective Pharmacology: Negative Control for (+)-PHNO in D2-Receptor Functional Assays

In experiments evaluating D2-receptor-mediated inhibition of prolactin release or cAMP formation, ent-naxagolide hydrochloride serves as the stereochemically matched low-activity control for (+)-PHNO. While (+)-PHNO inhibits prolactin release with an IC50 of approximately 0.5 nM in cultured rat anterior pituitary cells, ent-naxagolide displays markedly reduced efficacy, enabling researchers to distinguish specific D2-receptor-mediated effects from assay background or nonspecific phenomena [1]. This application is validated by the stereoselective pharmacologic profile established in the original characterization studies.

D3/D2 Selectivity Profiling: Low-Affinity Reference Compound for Binding Studies

For receptor binding studies investigating D3 versus D2 selectivity of novel dopaminergic compounds, ent-naxagolide provides a valuable reference point representing the low-activity stereoisomer of a compound (naxagolide) that exhibits ~50-fold D3/D2 selectivity in vitro [2]. This enables researchers to establish enantiomer-specific selectivity baselines when evaluating structure-activity relationships of naphthoxazine-derived or structurally related D2/D3 ligands.

PET Radiochemistry: Non-Radiolabeled Reference Standard for [11C]-(+)-PHNO Imaging Studies

In positron emission tomography (PET) studies utilizing [11C]-(+)-PHNO to quantify dopamine D3 receptor availability in the human brain, ent-naxagolide hydrochloride is the required non-radioactive ('cold') reference standard. [11C]-(+)-PHNO demonstrates approximately 20-fold higher in vivo affinity for D3 receptors compared with D2 receptors, and accurate quantification of receptor binding parameters requires chemically identical cold reference material for competitive binding validation and metabolite identification [3][4].

Parkinson's Disease Research: Enantiomer-Specific Control for In Vivo Efficacy Studies

In preclinical Parkinson's disease models (e.g., MPTP-lesioned primates or 6-OHDA-lesioned rodents), ent-naxagolide serves as the stereoisomeric control for (+)-PHNO, which demonstrated antiparkinsonian efficacy equivalent to carbidopa/levodopa (4 mg PHNO equivalent to Sinemet 25/250 mg) and reached Phase II clinical trials as MK-458 [5]. Using ent-naxagolide as a control enables researchers to attribute observed behavioral and neurochemical effects specifically to the dopaminergic activity of the (+)-enantiomer rather than to nonspecific actions of the naphthoxazine scaffold.

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